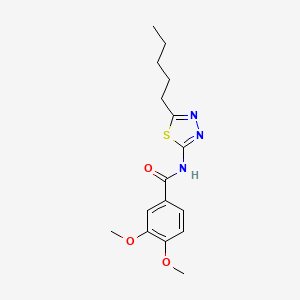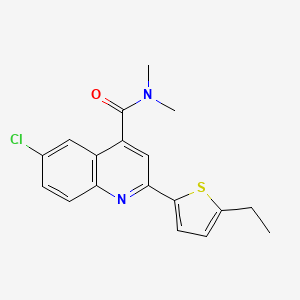![molecular formula C26H20ClN3O2S B12487767 (4S,7S)-4-(4-chlorophenyl)-2-phenyl-7-(thiophen-2-yl)-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12487767.png)
(4S,7S)-4-(4-chlorophenyl)-2-phenyl-7-(thiophen-2-yl)-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(4S,7S)-4-(4-chlorophenyl)-2-phenyl-7-(thiophen-2-yl)-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione” is a complex organic molecule that belongs to the class of pyrazoloquinolines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “(4S,7S)-4-(4-chlorophenyl)-2-phenyl-7-(thiophen-2-yl)-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione” typically involves multi-step organic reactions. The starting materials might include substituted anilines, thiophenes, and other aromatic compounds. Key steps could involve cyclization reactions, condensation reactions, and the use of catalysts to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This might involve the use of high-pressure reactors, specialized catalysts, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while reduction could produce more saturated analogs.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds of this class are often investigated for their potential as enzyme inhibitors, receptor modulators, or other bioactive agents.
Medicine
In medicine, such compounds might be explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
Industrially, these compounds could be used in the development of new materials, such as polymers or advanced coatings, due to their unique chemical properties.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other pyrazoloquinolines, such as:
- 4-(4-chlorophenyl)-2-phenyl-7-(thiophen-2-yl)-1H-pyrazolo[3,4-b]quinoline
- 4-(4-chlorophenyl)-2-phenyl-7-(thiophen-2-yl)-1H-pyrazolo[3,4-b]quinoline-3,5-dione
Uniqueness
The uniqueness of “(4S,7S)-4-(4-chlorophenyl)-2-phenyl-7-(thiophen-2-yl)-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione” lies in its specific stereochemistry and the presence of multiple functional groups, which might confer unique biological activities or chemical reactivity.
Propiedades
Fórmula molecular |
C26H20ClN3O2S |
|---|---|
Peso molecular |
474.0 g/mol |
Nombre IUPAC |
(4S,7S)-4-(4-chlorophenyl)-2-phenyl-7-thiophen-2-yl-1,4,6,7,8,9-hexahydropyrazolo[3,4-b]quinoline-3,5-dione |
InChI |
InChI=1S/C26H20ClN3O2S/c27-17-10-8-15(9-11-17)22-23-19(13-16(14-20(23)31)21-7-4-12-33-21)28-25-24(22)26(32)30(29-25)18-5-2-1-3-6-18/h1-12,16,22,28-29H,13-14H2/t16-,22-/m0/s1 |
Clave InChI |
WQBPDFPLEBVZCE-AOMKIAJQSA-N |
SMILES isomérico |
C1[C@@H](CC(=O)C2=C1NC3=C([C@H]2C4=CC=C(C=C4)Cl)C(=O)N(N3)C5=CC=CC=C5)C6=CC=CS6 |
SMILES canónico |
C1C(CC(=O)C2=C1NC3=C(C2C4=CC=C(C=C4)Cl)C(=O)N(N3)C5=CC=CC=C5)C6=CC=CS6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-{[(2,4-dichlorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12487691.png)
![5-methyl-3-(1-methyl-1H-pyrazol-3-yl)-4-oxo-2-sulfanyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12487692.png)
![2-{[1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}ethanol](/img/structure/B12487700.png)

![3-[(4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl)amino]-4-hydroxybenzenesulfonamide](/img/structure/B12487710.png)
![2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(5-bromopyridin-2-yl)acetamide](/img/structure/B12487713.png)

![N-(2,5-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12487735.png)
![Ethyl 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12487740.png)
![1-(2-{[1-(Ethoxycarbonyl)piperidin-4-yl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12487742.png)
![Methyl 2-(morpholin-4-yl)-5-[(naphthalen-1-ylcarbonyl)amino]benzoate](/img/structure/B12487743.png)
![2-(Benzylsulfanyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B12487747.png)
![(5-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonyl}-2-methoxyphenyl)(morpholin-4-yl)methanone](/img/structure/B12487759.png)
